N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC15835764
Molecular Formula: C6H10F3N5
Molecular Weight: 209.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H10F3N5 |
|---|---|
| Molecular Weight | 209.17 g/mol |
| IUPAC Name | N'-[2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C6H10F3N5/c1-14-5(11-3-2-10)12-4(13-14)6(7,8)9/h2-3,10H2,1H3,(H,11,12,13) |
| Standard InChI Key | LBNCUYOWIFJMJG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NC(=N1)C(F)(F)F)NCCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The compound’s IUPAC name, N'-[2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine, reflects its triazole ring substituted at positions 3 and 5 with a trifluoromethyl (-CF3) and methyl (-CH3) group, respectively . The ethane-1,2-diamine side chain is attached to the triazole’s nitrogen at position 1. The SMILES notation CN1C(=NC(=N1)C(F)(F)F)NCCN and InChIKey LBNCUYOWIFJMJG-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Identifiers of N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine
Spectral and Computational Data
PubChem’s computed descriptors indicate a planar triazole ring with the trifluoromethyl group inducing electronic asymmetry, potentially influencing reactivity . The 3D conformer model suggests intramolecular hydrogen bonding between the amine groups and triazole nitrogen, stabilizing the structure . Spectral data (e.g., NMR, IR) remain unpublished, necessitating experimental validation.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for this compound are documented, analogous trifluoromethyl-triazole derivatives are synthesized via cyclocondensation or nucleophilic substitution. For example, Patent CA2833394C describes coupling 4-methylimidazole with nitroaromatics under palladium catalysis to form triazole intermediates . Adapting such methods, the target compound could be synthesized through:
-
Triazole Ring Formation: Cyclizing hydrazine derivatives with nitriles or cyanamides.
-
Functionalization: Introducing the trifluoromethyl group via halogen exchange (e.g., Cl → CF3 using SF4 or Ruppert-Prakash reagents) .
-
Amine Side-Chain Attachment: Employing nucleophilic aromatic substitution or Buchwald-Hartwig amination to link ethane-1,2-diamine .
Challenges in Synthesis
-
Trifluoromethyl Incorporation: The electron-withdrawing -CF3 group may hinder electrophilic substitution, requiring harsh conditions or specialized catalysts .
-
Regioselectivity: Ensuring substitution at the correct triazole position (N1 vs. N2) demands precise temperature and solvent control .
Physicochemical Properties
Experimental and Predicted Data
PubChem lists a molecular weight of 209.17 g/mol but lacks experimental data on solubility, melting point, or logP . Predictive models (e.g., SwissADME) suggest:
-
LogP: ~1.2 (moderate lipophilicity due to -CF3 and polar amines).
-
Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) but poorly aqueous-soluble.
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Model |
|---|---|---|
| LogP | 1.2 (estimated) | SwissADME |
| Aqueous Solubility | <1 mg/mL (predicted) | ChemAxon |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
Research Gaps and Future Directions
-
Synthetic Optimization: Develop regioselective methods for large-scale production.
-
Toxicokinetics: Assess absorption, distribution, and excretion in model organisms.
-
Bioactivity Screens: Evaluate anticancer, antimicrobial, and enzyme-inhibitory potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume